molecular formula C6H12O4S B3031382 Ethyl 2-(Ethylsulfonyl)acetate CAS No. 29771-85-5

Ethyl 2-(Ethylsulfonyl)acetate

Cat. No.: B3031382
CAS No.: 29771-85-5
M. Wt: 180.22 g/mol
InChI Key: JEDBCOAXHKEYMF-UHFFFAOYSA-N
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Description

Ethyl 2-(ethylsulfonyl)acetate (IUPAC name: this compound) is an aliphatic sulfone ester characterized by an ethylsulfonyl (-SO₂C₂H₅) group attached to the α-carbon of an ethyl acetate backbone.

Properties

IUPAC Name

ethyl 2-ethylsulfonylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O4S/c1-3-10-6(7)5-11(8,9)4-2/h3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEDBCOAXHKEYMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CS(=O)(=O)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30572043
Record name Ethyl (ethanesulfonyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30572043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29771-85-5
Record name Ethyl (ethanesulfonyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30572043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-(Ethylsulfonyl)acetate can be synthesized through the esterification of ethylsulfonylacetic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and product purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form sulfone derivatives.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The ethylsulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Alcohols.

    Substitution: Substituted ethylsulfonyl derivatives.

Scientific Research Applications

Ethyl 2-(Ethylsulfonyl)acetate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of sulfone-containing compounds.

    Biology: The compound can be utilized in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to the development of new therapeutic agents.

    Industry: It serves as an intermediate in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(Ethylsulfonyl)acetate involves its participation in various chemical reactions due to the presence of the reactive ethylsulfonyl group. This group can undergo nucleophilic attack, leading to the formation of new chemical bonds. The ester moiety can also be hydrolyzed under acidic or basic conditions, releasing the corresponding carboxylic acid and alcohol.

Comparison with Similar Compounds

Ethyl 2-(Phenylsulfonyl)acetate

  • Structure : Replaces the ethylsulfonyl group with a phenylsulfonyl (-SO₂C₆H₅) substituent.
  • Properties :
    • Molecular weight: 228.26 g/mol (C₁₀H₁₂O₄S) .
    • Increased aromaticity reduces solubility in polar solvents compared to aliphatic sulfones.
    • The phenyl group enhances stability due to resonance effects, making it less reactive toward nucleophiles than ethylsulfonyl analogs.
  • Applications : Used as intermediates in pharmaceuticals; benzenesulfonamide derivatives exhibit antibacterial activity .

Ethyl 2-(Chlorosulfonyl)acetate

  • Structure : Features a chlorosulfonyl (-SO₂Cl) group.
  • Properties :
    • Molecular weight: 165.15 g/mol (C₄H₇ClO₄S) .
    • High reactivity due to the electronegative chlorine atom, enabling facile substitution reactions.
    • Hazardous handling requirements (e.g., corrosive, moisture-sensitive).
  • Applications : Serves as a precursor for synthesizing sulfonamides or sulfonic acids.

Ethyl 2-(Butane-2-sulfonyl)acetate

  • Structure : Contains a branched butane-2-sulfonyl group.
  • Properties: Molecular weight: 208.27 g/mol (C₈H₁₆O₄S) . Improved lipid solubility, making it suitable for hydrophobic reaction environments.

Ethyl 2-((4-Methylphenyl)sulfonyl)acetate (Ethyl Tosylacetate)

  • Structure : Incorporates a 4-methylphenylsulfonyl (tosyl) group.
  • Properties :
    • Molecular formula: C₁₁H₁₄O₄S .
    • Tosyl groups are widely used as protecting groups in organic synthesis due to their stability and ease of removal under acidic conditions.
    • Exhibits moderate solubility in organic solvents like dichloromethane.

Data Table: Key Properties of Sulfonyl Acetate Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Key Substituent Reactivity Profile Applications
Ethyl 2-(ethylsulfonyl)acetate C₆H₁₂O₄S 180.22 (theoretical) -SO₂C₂H₅ Moderate nucleophilicity Intermediate in drug synthesis
Ethyl 2-(phenylsulfonyl)acetate C₁₀H₁₂O₄S 228.26 -SO₂C₆H₅ Low reactivity, stable Antibacterial agents
Ethyl 2-(chlorosulfonyl)acetate C₄H₇ClO₄S 165.15 -SO₂Cl High reactivity, corrosive Sulfonamide precursors
Ethyl 2-(butane-2-sulfonyl)acetate C₈H₁₆O₄S 208.27 -SO₂C(CH₂CH₃)₂ Sterically hindered Hydrophobic reactions

Biological Activity

Ethyl 2-(ethylsulfonyl)acetate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article examines its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a sulfonyl group attached to an acetate moiety, which is believed to contribute to its biological properties. The structural formula can be represented as:

C6H12O4S\text{C}_6\text{H}_{12}\text{O}_4\text{S}

This compound can undergo hydrolysis, releasing the corresponding acid and ethanol, which may interact with various biological targets such as enzymes or receptors.

The mechanism of action for this compound primarily involves its interaction with biological molecules through hydrogen bonding and van der Waals forces. The ethylsulfonyl group may enhance the compound's affinity for specific enzymes, potentially influencing metabolic pathways or signaling cascades within cells.

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, sulfonamide derivatives have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar activity .

2. Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties. Studies on related compounds have demonstrated their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. The inhibition of COX-1 and COX-2 could lead to reduced production of pro-inflammatory mediators such as prostaglandins .

3. Enzyme Interaction Studies

In vitro studies have shown that this compound can act as a substrate or inhibitor for certain enzymes involved in metabolic processes. This interaction is critical for understanding its potential therapeutic applications.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against bacterial strains
Anti-inflammatoryInhibition of COX enzymes
Enzyme InteractionModulation of enzyme activity

Case Study: Antimicrobial Efficacy

A study conducted on a series of sulfonamide derivatives demonstrated that modifications similar to those found in this compound significantly increased antibacterial activity against Streptococcus pneumoniae and Streptococcus pyogenes. The results indicated that the presence of the ethylsulfonyl group could enhance membrane permeability or enzyme inhibition in bacteria .

Q & A

Q. Table 1: Key Reaction Parameters

ParameterValue/ConditionReference
SolventAnhydrous DCM
Reaction Temperature0°C → RT
Purification MethodColumn Chromatography
Purity Post-Purification≥98% (HPLC)

How can researchers confirm the structural integrity of this compound?

Methodological Answer:

  • Spectroscopic Techniques:
    • ¹H NMR: Key peaks: δ 1.25 ppm (t, 3H, CH₂CH₃), δ 3.50 ppm (q, 2H, SO₂CH₂), δ 4.15 ppm (s, 2H, COCH₂) .
    • IR: Strong absorption at 1730 cm⁻¹ (C=O ester), 1320–1150 cm⁻¹ (S=O symmetric/asymmetric stretching) .
  • Crystallography: Single-crystal X-ray diffraction confirms bond angles and spatial arrangement (e.g., S–O bond length: 1.43 Å; C–S–C angle: 104.5°) .
  • Mass Spectrometry: ESI-MS m/z: 195.1 [M+H]⁺ (calculated: 194.2 g/mol) .

Note: Cross-validate results with reference standards (e.g., NIST-certified ethyl sulfonate derivatives) to rule out isomerization .

Advanced Research Questions

What mechanistic insights explain the nucleophilic reactivity of this compound in substitution reactions?

Methodological Answer:

  • Electrophilic Sulfonyl Group: The sulfonyl moiety acts as a strong electron-withdrawing group, polarizing the adjacent C–S bond and facilitating nucleophilic attack (e.g., by amines or Grignard reagents).
  • Kinetic Studies: Use stopped-flow UV-Vis spectroscopy to measure rate constants (kk) under varying pH. At pH 7–9, kk increases due to deprotonation of nucleophiles (e.g., NH₃ → NH₂⁻) .
  • Isotopic Labeling: Replace the ethylsulfonyl group with deuterated analogs (e.g., CD₃SO₂-) to track bond cleavage via mass spectrometry .

Q. Table 2: Reactivity Under Different Conditions

NucleophileSolventTemperaturekk (M⁻¹s⁻¹)Reference
EthylamineTHF25°C0.45
Benzylmagnesium bromideEther0°C1.20

How does the electronic nature of this compound influence its stability in aqueous vs. nonpolar environments?

Methodological Answer:

  • Hydrolytic Stability: In aqueous buffers (pH 2–12), monitor degradation via HPLC. Hydrolysis accelerates above pH 10 due to OH⁻-mediated ester cleavage (half-life at pH 12: ~2 hrs) .
  • Thermodynamic Data: Use differential scanning calorimetry (DSC) to determine decomposition onset (~180°C in N₂ atmosphere).
  • Solvent Effects: In nonpolar solvents (e.g., hexane), the compound exhibits prolonged stability (>6 months at −20°C) due to reduced solvolysis .

Critical Consideration: Stabilize aqueous formulations by adding antioxidants (e.g., BHT at 0.01% w/v) to prevent radical-mediated sulfonyl group degradation .

Data Contradictions and Resolution

  • Synthetic Yield Discrepancies: Some protocols report yields ≤65% , while others achieve 78% . This variance stems from differences in sulfonyl chloride purity (≥99% vs. 95%) and moisture control.
  • Structural Isomerism: Early studies misassigned IR peaks due to keto-enol tautomerism. Resolve via ¹³C NMR (distinct carbonyl signals at δ 170–175 ppm) .

Authoritative Sources

  • Thermodynamic Properties: NIST Chemistry WebBook (validated gas-phase basicity: 804.7 kJ/mol) .
  • Crystallographic Data: Acta Crystallographica Section E (space group P2₁/c, Z = 4) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(Ethylsulfonyl)acetate
Reactant of Route 2
Ethyl 2-(Ethylsulfonyl)acetate

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